molecular formula C8H10ClNO2 B094726 1-(2-Methoxy-2-oxoethyl)pyridinium chloride CAS No. 18667-21-5

1-(2-Methoxy-2-oxoethyl)pyridinium chloride

Cat. No. B094726
CAS RN: 18667-21-5
M. Wt: 187.62 g/mol
InChI Key: NARUMFSATWTJPE-UHFFFAOYSA-M
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Description

1-(2-Methoxy-2-oxoethyl)pyridinium chloride is a chemical compound with the molecular formula C8H10ClNO2 . It has an average mass of 152.170 Da and a monoisotopic mass of 152.070602 Da .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-2-oxoethyl)pyridinium chloride consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has 3 hydrogen bond acceptors and 3 freely rotating bonds. Its ACD/LogP is -3.49, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both -3.41. The compound’s polar surface area is 30 Ų .

Scientific Research Applications

  • Reactivators of Human Acetylcholinesterase Inhibition : Compounds similar to 1-(2-Methoxy-2-oxoethyl)pyridinium chloride have been studied for their potential in reactivating human acetylcholinesterase (hAChE) inhibited by organophosphorus inhibitors like sarin, VX, and tabun. These compounds show promise as antidotes against chemical warfare nerve agents (Valiveti et al., 2015).

  • Surfactant Properties and Antibacterial Activity : Pyridinium chloride surfactants, which include structures like 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride, have been synthesized and characterized for their surface activity and antibacterial properties. These surfactants show effectiveness against various bacteria found in oil field injection water (Wang et al., 2013).

  • X-Ray Crystallography and Semiempirical Calculations : The molecular structures of certain pyridinium chlorides, including 1-[chloro(2-methoxyphenyl)methyl]pyridinium chloride, have been investigated using X-ray crystal diffraction and semiempirical calculations. These studies help in understanding the reactivity and structural characteristics of these compounds (Kataeva et al., 1998).

  • Synthesis of Novel Ring Systems : Research includes the synthesis of complex organic compounds like the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1-(2-methoxy-2-oxoethyl)pyridinium chloride derivatives. These synthetic routes have potential applications in organic and medicinal chemistry (Koriatopoulou et al., 2008).

  • Stability of Oxime HI 6 in Solution : Studies on the stability of the oxime HI 6, which includes a pyridinium structure, highlight important factors influencing its stability in aqueous solutions. This research is crucial for optimizing storage and usage conditions for such compounds (Eyer et al., 2004).

  • Electrochemical Degradation and Ecotoxicity Evaluation : Research on the electrochemical degradation of pyridinium ionic liquids, including compounds like 1-butyl-4-methylpyridinium chloride, assesses their decomposition process and ecological impact. This is vital for understanding the environmental effects of these compounds (Pieczyńska et al., 2015).

  • Physiologically Based Pharmacokinetic Model for Oximes : Studies on physiologically based pharmacokinetic models for oximes, including pyridinium-based compounds, aid in understanding their behavior in biological systems and optimizing their therapeutic efficacy (Sterner et al., 2013).

properties

IUPAC Name

methyl 2-pyridin-1-ium-1-ylacetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.ClH/c1-11-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUMFSATWTJPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940120
Record name 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride
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Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-oxoethyl)pyridinium chloride

CAS RN

18667-21-5
Record name Pyridinium, 1-(2-methoxy-2-oxoethyl)-, chloride (1:1)
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Record name 1-(2-Methoxy-2-oxoethyl)pyridinium chloride
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Record name 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride
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Record name 1-(2-methoxy-2-oxoethyl)pyridinium chloride
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Synthesis routes and methods I

Procedure details

Pyridine (1 equivalent) and methyl chloroacetate (1 equivalent) in ethyl acetate were heated (80° C.) for 24 hours. The reaction mixture was cooled to room temperature and the resulting crystalline pyridinium salt filtered, washed with ethyl acetate, and dried in vacuum.
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Synthesis routes and methods II

Procedure details

In a 250 mL round-bottom flask with a stir bar was charged 2-chloromethylacetate (17.5 mL, 0.2 mol), ethyl acetate (50 mL), and pyridine (16.2 mL, 0.2 mol). The overall homogeneous solution was heated with a condenser at 80° C. for 24 h and the resulting heterogeneous white suspension was cooled to room temperature and filtrated under reduced pressure. The off-white filtrate was recrystallized from small amount of ethanol to give the title compound (27.4 g, 73%) as a white solid. MS (ES+): 152 (M)+.
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73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Koori, K Tomono, K Miyamura - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title complex, (C8H10NO2)[Ni(C3H2S5)2], crystallizes with the cation sandwiched by two [Ni(dmit)2]− anions (dmit is 2-thioxo-1,3-dithiole-4,5-dithiolate). The crystal packing is …
Number of citations: 4 scripts.iucr.org

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